molecular formula C6H3Cl3 B033124 1,2,4-Trichlorobenzene CAS No. 120-82-1

1,2,4-Trichlorobenzene

Cat. No.: B033124
CAS No.: 120-82-1
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobenzene is an organochlorine compound and one of the three isomers of trichlorobenzene. It is a derivative of benzene with three chlorine substituents positioned at the 1, 2, and 4 locations on the benzene ring. This compound appears as a colorless liquid and is primarily used as a solvent for various compounds and materials .

Preparation Methods

1,2,4-Trichlorobenzene can be synthesized through several methods:

Industrial production often involves the isomerization of dichlorobenzenes followed by chlorination with gaseous chlorine. The resulting mixture of this compound and unreacted dichlorobenzenes is then separated by distillation .

Chemical Reactions Analysis

1,2,4-Trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can react with strong oxidizing agents.

    Reagents and Conditions: Common reagents include chlorine for further chlorination and strong bases for dehydrochlorination. The conditions typically involve elevated temperatures and the presence of catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further chlorination can lead to the formation of tetrachlorobenzenes .

Scientific Research Applications

1,2,4-Trichlorobenzene has a wide range of applications in scientific research:

Properties

IUPAC Name

1,2,4-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H
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InChI Key

PBKONEOXTCPAFI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID0021965
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95 °C (62.5 °F). (USCG, 1999), Liquid, Colorless liquid or crystalline solid (below 63 degrees F) with an aromatic odor; [NIOSH], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or crystalline solid (below 63 °F) with an aromatic odor.
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Boiling Point

415 °F at 760 mmHg (NTP, 1992), 213.5 °C, 213 °C, 416 °F
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Flash Point

230 °F (NTP, 1992), 105 °C, 105 °C (222 °F), 105 °C c.c., 222 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide, In water, 49.0 mg/L at 25 °C, Solubility in water, mg/l: 34.6, 0.003%
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Density

1.454 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.459 g cu cm at 20 °C/4 °C, Liquid density: 1.44829 kg/L, Critical density: 0.447 kg/L, Relative density (water = 1): 1.5, 1.45
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.26 (Air= 1), Relative vapor density (air = 1): 6.26, 6.26
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Vapor Pressure

1 mmHg at 101.1 °F ; 5 mmHg at 153.1 °F (NTP, 1992), 0.46 [mmHg], 0.46 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 40, 1 mmHg
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Color/Form

Colorless liquid, Orthorhombic crystals, Colorless liquid or crystalline solid (below 63 degrees F).

CAS No.

120-82-1, 63697-18-7
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Melting Point

63 °F (NTP, 1992), 16.92 °C, 17 °C, 63 °F
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Synthesis routes and methods I

Procedure details

In effect, when using a single tetrachlorobenzene or a mixture of tetrachlorobenzenes, it has been found that 1,3,5-trichlorobenzene is formed in admixture with 1,2,4-trichlorobenzene and an equivalent amount of pentachlorobenzene. The pentachlorobenzene formed in this manner reacts with 1,2,4-trichlorobenzene to yield a mixture of tetrachlorobenzenes. The formation of pentachlorobenzene is restricted, while maintaining the production of 1,3,5-trichlorobenzene, by introducing 1,2,4-trichlorobenzene into the reaction medium.
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Synthesis routes and methods II

Procedure details

The o-dichlorobenzene and the catalyst are introduced into the reaction vessel and the chlorine is passed in until a certain density is reached. After completion of the reaction, the chlorination product is neutralised, for example with sodium carbonate, washed with water and distilled in vacuo. A mixture which essentially contains 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene is obtained; the two isomers can be separated by fractional distillation in the usual manner.
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Synthesis routes and methods III

Procedure details

A process for the preparation of 4-bromo-2,5-dichlorophenol which comprises reacting a mixture of 2,5-dichlorophenol and 2,4-dichlorophenol obtained by saponifying 1,2,4-trichlorobenzene and distilling 3,4-dichlorophenol from the resulting mixture, with an equimolar amount of bromine in a glacial acetic acid reaction medium at a temperature of about 30° C. and thereafter recovering the 4-bromo-2,5-dichlorophenol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trichlorobenzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Trichlorobenzene
Reactant of Route 3
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1,2,4-Trichlorobenzene
Reactant of Route 4
1,2,4-Trichlorobenzene
Reactant of Route 5
1,2,4-Trichlorobenzene
Reactant of Route 6
1,2,4-Trichlorobenzene

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